Cas no 928-51-8 (4-chlorobutan-1-ol)

4-Chlorobutan-1-ol (CAS 928-51-8) is a versatile chlorinated alcohol with the molecular formula C₄H₉ClO. This compound features a hydroxyl group and a chloro substituent on a four-carbon chain, making it a valuable intermediate in organic synthesis. Its bifunctional reactivity allows for nucleophilic substitution at the chloro position or derivatization of the hydroxyl group, enabling applications in pharmaceuticals, agrochemicals, and specialty chemicals. The compound exhibits moderate solubility in polar solvents and is typically handled as a clear, colorless liquid. Its balanced reactivity and stability under controlled conditions make it a practical choice for multistep synthetic routes, particularly in the preparation of heterocycles or functionalized alkanes.
4-chlorobutan-1-ol structure
4-chlorobutan-1-ol structure
Product Name:4-chlorobutan-1-ol
CAS No:928-51-8
MF:C4H9ClO
MW:108.566660642624
MDL:MFCD00002967
CID:40263
PubChem ID:13569
Update Time:2026-04-16

4-chlorobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-1-butanol
    • 4-Chloro-1-butanol, Pract.
    • 4-Chloro-1-butanol (contains varying amounts of Tetrahydrofuran)
    • 4-Chloro-1-butanol (Technical Grade)
    • 4-Chlorobutan-1-ol
    • : 4-Chloro-1-butanol
    • 1-Butanol,4-chloro
    • 1-chlorobutanol
    • 4-Chlorbutan-1-ol
    • 4-chloro-1-butano
    • 4-Chlorobutane-1-ol
    • 4-CHLOROBUTANOL
    • 4-CHLOROBUTANOL-1
    • 4-Chlorolbutanol
    • 4-Choro-1-bytanol
    • 4-hydroxybutyl chloride
    • hydroxypropyl methyl chloride
    • tetramethylene chlorohydrin
    • Tetramethylene Chlorohydrin (contains varying amounts of Tetrahydrofuran)
    • 1-BUTANOL, 4-CHLORO-
    • 4-Chloro-1-butane-ol
    • 4-chloro-butan-1-ol
    • 4-Chlorbutan-1-ol [German]
    • 42EI3I5AY0
    • HXHGULXINZUGJX-UHFFFAOYSA-N
    • 4chloro-1-butanol
    • 4-chloranylbutan-1-ol
    • PubChem23235
    • WLN: Q4G
    • hydroxypr
    • 4-Chloro-1-butanol(contains varying amounts of Tetrahydrofuran)
    • 4-Chloro-1-butanol (ACI)
    • 1-Chloro-4-butanol
    • 2-(2-Chloroethyl)ethanol
    • 4-Chloro-1-hydroxybutane
    • 4-Chlorobutyl alcohol
    • NSC 10810
    • ω-Chlorobutanol
    • 4-Chloro-1-butanol, Tech grade
    • .OMEGA.-CHLOROBUTANOL
    • MFCD00002967
    • 1Butanol, 4chloro
    • SCHEMBL1041
    • EN300-20000
    • J-514880
    • CHEMBL2260957
    • OMEGA-CHLOROBUTANOL
    • F0001-2232
    • CS-0022417
    • 4-01-00-01550 (Beilstein Handbook Reference)
    • NS00039494
    • DTXCID8048818
    • 4Chlorobutan1ol
    • STL481896
    • UNII-42EI3I5AY0
    • STR03656
    • CCRIS 7507
    • AKOS009031610
    • AI3-14616
    • 4Chloro1butaneol
    • EINECS 213-175-5
    • DB-027021
    • doi:10.14272/HXHGULXINZUGJX-UHFFFAOYSA-N.1
    • 928-51-8
    • NSC10810
    • NSC-10810
    • BRN 1731408
    • A844366
    • 4-Chloro-1-butanol, technical grade, ~85%
    • Q229943
    • CHEBI:87310
    • DTXSID2061301
    • F11085
    • 4chlorobutanol
    • 4Chlorbutan1ol
    • 4-chlorobutan-1-ol
    • MDL: MFCD00002967
    • Inchi: 1S/C4H9ClO/c5-3-1-2-4-6/h6H,1-4H2
    • InChI Key: HXHGULXINZUGJX-UHFFFAOYSA-N
    • SMILES: ClCCCCO
    • BRN: 1731408

Computed Properties

  • Exact Mass: 108.03400
  • Monoisotopic Mass: 108.034193
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 3
  • Complexity: 23.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Colorless transparent viscous liquid
  • Density: 1.088 g/mL at 25 °C(lit.)
  • Boiling Point: 84-85 °C/16 mmHg(lit.)
  • Flash Point: Fahrenheit: 96.8 ° f < br / > Celsius: 36 ° C < br / >
  • Refractive Index: n20/D 1.453(lit.)
  • Solubility: Soluble in methanol, chloroform, and dimethyl sufoxide.
  • PSA: 20.23000
  • LogP: 0.99770
  • Sensitiveness: Sensitive to air
  • Solubility: Soluble in ethanol and ether.

4-chlorobutan-1-ol Security Information

4-chlorobutan-1-ol Customs Data

  • HS CODE:29055910
  • Customs Data:

    China Customs Code:

    2905590090

    Overview:

    2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-chlorobutan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
278823-50ML
4-chlorobutan-1-ol
928-51-8 ~85%
50ML
¥897.64 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
278823-250ML
4-chlorobutan-1-ol
928-51-8 ~85%
250ML
¥3913.8 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C875699-500g
4-Chloro-1-butanol(contains varying amounts of Tetrahydrofuran)
928-51-8 85%
500g
546.00 2021-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C805777-500g
4-Chloro-1-butanol
928-51-8 97%
500g
980.00 2021-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R080058-25g
4-chlorobutan-1-ol
928-51-8 85%
25g
¥39 2024-05-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R080058-100g
4-chlorobutan-1-ol
928-51-8 85%
100g
¥115 2024-05-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R080058-500g
4-chlorobutan-1-ol
928-51-8 85%
500g
¥488 2024-05-20
TRC
C367830-10g
4-Chloro-1-butanol (Technical Grade)
928-51-8
10g
$ 164.00 2023-09-08
TRC
C367830-50g
4-Chloro-1-butanol (Technical Grade)
928-51-8
50g
$ 224.00 2023-09-08
TRC
C367830-100g
4-Chloro-1-butanol (Technical Grade)
928-51-8
100g
$ 362.00 2023-09-08

4-chlorobutan-1-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  65 °C → 98.5 °C; 0.5 h, 1.25 MPa, 98.5 °C
Reference
Green method for continuously preparation of 4-chloro-1-butanol
, China, , ,

Production Method 2

Reaction Conditions
1.1 Catalysts: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Reference
Remarkable deprotection of THP and THF ethers catalyzed by cerium ammonium nitrate (CAN) under neutral conditions
Marko, Istvan E.; Ates, Ali; Augustyns, Benoit; Gautier, Arnaud; Quesnel, Yannick; et al, Tetrahedron Letters, 1999, 40(30), 5613-5616

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Zinc chloride ;  4 h, 50 - 55 °C
Reference
Preparation of cyclopropanecarboxylic acid from waste THF
Yang, Axi; Ge, Jilong, Huagong Shikan, 2002, 16(3), 37-39

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran ;  1.5 h, reflux
1.2 Reagents: Water Solvents: Tetrahydrofuran ;  10 min, 10 °C
1.3 Solvents: Dichloromethane ;  1 h, rt
Reference
Facile reduction of carboxylic acids, esters, acid chlorides, amides and nitriles to alcohols or amines using NaBH4/BF3.Et2O
Cho, Su-Dong; Park, Yong-Dae; Kim, Jeum-Jong; Falck, J. R.; Yoon, Yong-Jin, Bulletin of the Korean Chemical Society, 2004, 25(3), 407-409

Production Method 5

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Hydrochloric acid
Reference
A new synthesis of 5-fluorovaleric acid and its ester and glyceride and their use for hardening the tooth and for prophylaxis of dental caries
Ott, Erwin; Piller, Georg; Schmidt, Hans Joachim, Helvetica Chimica Acta, 1956, 39, 682-5

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  0.5 h, 103 °C
Reference
Synthesis of 4-chlorobutanal dimethyl acetal
Liu, Dechen; Fang, Deren; Liu, Xuemei, Zhongguo Yiyao Gongye Zazhi, 2005, 36(12),

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  30 min, 103 °C
Reference
Synthesis of N,N-dimethyltryptamine derivative
Liu, De-chen; Jiang, Ai-li; Guo, Qing-hua, Jingxi Huagong, 2002, 19(7), 385-387

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 90 °C; 3 h, 86 - 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, 15 °C
Reference
Method for preparation of 4-(dimethylamino)butanal dimethyl acetal
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Tetramethylene chlorohydrin (4-chlorobutan-1-ol)
Starr, Donald; Hixon, R. M., Organic Syntheses, 1937, 17, 84-5

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  reflux; reflux → 105 °C
Reference
Synthesis of 4-aminobutyraldehyde ethylene acetal
Li, Hai-jun; Du, Wen-yue; Zhong, Yu-fang, Huaxue Shiji, 2011, 33(4), 363-364

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Triphenylphosphine-tetrachloromethane-promoted chlorination and cyclodehydration of simple diols
Barry, Carey N.; Evans, Slayton A. Jr., Journal of Organic Chemistry, 1981, 46(16), 3361-4

Production Method 12

Reaction Conditions
1.1 Reagents: Carbon tetrachloride Catalysts: Molybdenum hexacarbonyl Solvents: Carbon tetrachloride ;  3 h, 140 °C; 140 °C → 20 °C
Reference
Process for producing α,ω-chloroalkanols (chlorohydrins)
, Russian Federation, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
New method of preparation of 1-bromo-4-chlorobutane
Servigne, Marcel; Szarvasi, Etienne; Neuvy, Liliane, Compt. rend., 1955, 241, 963-4

Production Method 14

Reaction Conditions
1.1 Reagents: Zinc chloride
Reference
Substitution of 1-halo-alkynes by organometallic copper derivatives. Route to a new class of synthons: application to the synthesis of bombykol
Commercon, A.; Normant, J. F.; Villieras, J., Tetrahedron, 1980, 36(9), 1215-21

Production Method 15

Reaction Conditions
1.1 Reagents: Acetyl chloride ,  Hydrochloric acid Solvents: Methanol
Reference
Addition of organolithiums to substituted imines. III. Addition of organolithiums with functional groups to aldimines
Huet, Jean, Bulletin de la Societe Chimique de France, 1964, (5), 967-72

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Synthesis of higher acetylenic ethers
Kovalev, B. G.; Matveeva, E. D.; Stan, V. V.; Vovk, G. A.; Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1980, 16(10), 2032-8

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, rt → 65 °C
Reference
Synthesis of pranlukast
Zhang, Yue; Song, Hai-wen; Yu, Yi-feng; Liu, Ting-ting; Xu, Shi-Xia; et al, BioTechnology: An Indian Journal, 2013, 8(7), 987-991

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Synthesis of melatonin (N-acetyl-5-methoxytryptamine)
Liu, De-chen.; Guo, Qing-hua; Guo, Ting-qiao, Jingxi Huagong, 2000, 17(3), 130-131

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  5 h, reflux; reflux → 105 °C; 105 °C → rt
Reference
Synthesis of naproxcinod
Cao, Liang; Li, Hui; Zhang, Kai; Du, Yumin; Guo, Haibo, Zhongguo Yiyao Gongye Zazhi, 2009, 40(9), 644-645

Production Method 20

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Hydrochloric acid Solvents: Water
Reference
The preparation of the six n-octynoic acids
Newman, Melvin S.; Wotiz, John H., Journal of the American Chemical Society, 1949, 71, 1292-7

4-chlorobutan-1-ol Raw materials

4-chlorobutan-1-ol Preparation Products

4-chlorobutan-1-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:928-51-8)4-chlorobutan-1-ol
Order Number:A1207460
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:47
Price ($):309.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:928-51-8)4-Chloro-1-butanol
Order Number:sfd10866;1674698
Stock Status:in Stock
Quantity:200kg/Company Customization
Purity:99.9%/98%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:928-51-8)4-氯-1-丁醇
Order Number:LE1674698
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:32
Price ($):discuss personally
Email:18501500038@163.com

4-chlorobutan-1-ol Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS
13C NMR
13C NMR

Additional information on 4-chlorobutan-1-ol

Professional Introduction to 4-Chlorobutan-1-ol (CAS No. 928-51-8)

4-Chlorobutan-1-ol, with the chemical formula C₄H₉ClO, is a significant compound in the field of organic chemistry and pharmaceutical research. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules. This compound is characterized by the presence of a chloro substituent on a butyl chain, which endows it with distinct reactivity and utility in synthetic pathways. The CAS number 928-51-8 provides a unique identifier for this chemical, ensuring precise classification and reference in scientific literature and industrial applications.

The importance of 4-chlorobutan-1-ol lies in its role as a precursor in the development of pharmaceutical agents. Its structural motif is frequently employed in the synthesis of drugs targeting various therapeutic areas, including anti-inflammatory, antiviral, and anticancer medications. The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions that are crucial for constructing complex molecular frameworks. This feature has been exploited in recent years to develop novel heterocyclic compounds with enhanced pharmacological properties.

In recent years, advancements in medicinal chemistry have highlighted the utility of 4-chlorobutan-1-ol in the design of small-molecule inhibitors. For instance, studies have demonstrated its incorporation into kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The ability to modify the butyl chain and chloro-substituted alcohol moiety allows for fine-tuning of binding affinity and selectivity against target enzymes. Such modifications have led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.

The synthetic versatility of 4-chlorobutan-1-ol also extends to its use as a building block in polymer chemistry. Researchers have leveraged its reactivity to develop novel polymers with tailored properties, such as biodegradability and biocompatibility. These materials find applications in biomedical devices, drug delivery systems, and sustainable packaging solutions. The incorporation of chlorine atoms into polymer backbones has been shown to improve material stability and resistance to environmental degradation.

Recent research has also explored the role of 4-chlorobutan-1-ol in green chemistry initiatives. Efforts have been made to optimize synthetic routes that minimize waste and reduce energy consumption. Catalytic processes employing transition metals have been particularly effective in facilitating transformations involving this compound. Such methodologies align with global trends toward sustainable chemical manufacturing, ensuring that industrial processes remain environmentally responsible.

The pharmacokinetic behavior of derivatives of 4-chlorobutan-1-ol has been extensively studied to enhance drug delivery efficiency. Modifications to the butyl chain can influence solubility, permeability, and metabolic stability, critical factors in determining therapeutic efficacy. Computational modeling has played a significant role in predicting how structural changes affect biological activity, allowing for rapid screening of potential candidates.

In conclusion, 4-chlorobutan-1-ol (CAS No. 928-51-8) is a versatile compound with broad applications across pharmaceuticals and materials science. Its unique reactivity and structural features make it indispensable in synthetic chemistry, enabling the development of innovative drugs and functional materials. As research continues to uncover new methodologies for its utilization, its significance is expected to grow further, reinforcing its position as a cornerstone molecule in modern chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:928-51-8)4-chlorobutan-1-ol
A1207460
Purity:99%
Quantity:500g
Price ($):309.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:928-51-8)4-Chloro-1-butanol
sfd10866;1674698
Purity:99.9%/98%
Quantity:200kg/Company Customization
Price ($):Inquiry/Inquiry
Email